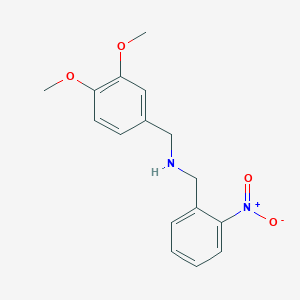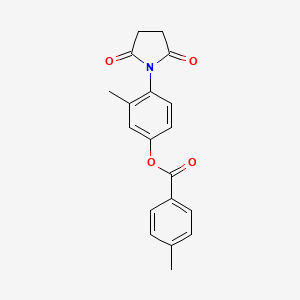![molecular formula C15H17NO2S2 B5835952 2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide is a chemical compound that belongs to the sulfonamide class of compounds. It is commonly referred to as DMBS and has been the subject of scientific research due to its potential applications in various fields. In
Aplicaciones Científicas De Investigación
DMBS has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of DMBS is in the field of cancer research. Studies have shown that DMBS has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, DMBS has been found to be effective in treating other diseases such as diabetes, inflammation, and bacterial infections.
Mecanismo De Acción
The mechanism of action of DMBS is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes in the body, which leads to the inhibition of tumor growth and the treatment of other diseases.
Biochemical and Physiological Effects
DMBS has been found to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death. Additionally, DMBS has been found to have anti-inflammatory properties and can reduce the production of cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMBS has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been found to be effective in inhibiting tumor growth and treating other diseases. However, one of the limitations of DMBS is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its effectiveness.
Direcciones Futuras
There are several future directions for research on DMBS. One area of research is to further understand its mechanism of action and how it inhibits the growth of cancer cells. Additionally, more studies are needed to evaluate its effectiveness in treating other diseases such as diabetes and bacterial infections. Another area of research is to explore the potential of DMBS as a therapeutic agent in combination with other drugs for the treatment of cancer and other diseases.
Conclusion
In conclusion, DMBS is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been found to be effective in producing high yields of DMBS. Studies have shown that DMBS has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, it has been found to be effective in treating other diseases such as diabetes, inflammation, and bacterial infections. However, more research is needed to fully understand its mechanism of action and evaluate its effectiveness in treating other diseases.
Métodos De Síntesis
The synthesis method of DMBS involves the reaction of 2,5-dimethylaniline with 3-methylthiophenol in the presence of sulfuric acid and acetic anhydride. The resulting product is then treated with benzenesulfonyl chloride to obtain DMBS. This method of synthesis has been used in several studies and has been found to be effective in producing high yields of DMBS.
Propiedades
IUPAC Name |
2,5-dimethyl-N-(3-methylsulfanylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S2/c1-11-7-8-12(2)15(9-11)20(17,18)16-13-5-4-6-14(10-13)19-3/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTRMGFEUYIDQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5835869.png)

![4-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5835894.png)


![2-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5835921.png)


![3-chloro-N-[4-(dimethylamino)phenyl]-4-methylbenzamide](/img/structure/B5835937.png)
![5-hydroxy-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5835945.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)
![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5835978.png)
![1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]-4-piperidinecarboxamide](/img/structure/B5835984.png)